4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid
Overview
Description
4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butenyl group, a trideoxy sugar moiety, and a methylamino substituent. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Butenyl Group: The butenyl group can be introduced via a Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form the desired alkene.
Construction of the Trideoxy Sugar Moiety: This step often involves the selective protection and deprotection of hydroxyl groups on a sugar precursor, followed by functional group transformations to introduce the trideoxy functionality.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable reactions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the butenyl group to form epoxides or diols.
Reduction: Reduction reactions can target the double bond in the butenyl group or the carbonyl functionalities in the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the hydroxyl groups of the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for selective reductions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyl group can yield epoxides, while reduction can lead to saturated alkanes or alcohols.
Scientific Research Applications
4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used to study carbohydrate metabolism and the role of amino sugars in biological systems.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid involves its interaction with specific molecular targets. The butenyl group can participate in Michael addition reactions, while the methylamino group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-yl-2,4,5-trideoxy-2-amino-L-xylonic acid: Lacks the methyl group on the amino substituent.
4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(ethylamino)-L-xylonic acid: Contains an ethyl group instead of a methyl group on the amino substituent.
4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(dimethylamino)-L-xylonic acid: Has two methyl groups on the amino substituent.
Uniqueness
The presence of the methylamino group in 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid imparts unique chemical properties, such as increased basicity and the ability to form specific hydrogen bonds. These features can enhance its reactivity and specificity in biological systems compared to similar compounds.
Properties
IUPAC Name |
(E,2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)/b5-4+/t7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQFCPOIMVMDEZ-UNISNWAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C(C(=O)O)NC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59865-23-5 | |
Record name | 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2E)-2-BUTEN-1-YL-2,4,5-TRIDEOXY-2-(METHYLAMINO)-L-XYLONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4J8MGO8UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of MeBmt?
A1: The molecular formula of MeBmt is C11H21NO3, and its molecular weight is 215.29 g/mol.
Q2: Are there any available spectroscopic data for MeBmt?
A2: Yes, spectroscopic data, particularly NMR (Nuclear Magnetic Resonance) data, is crucial for understanding MeBmt's conformation and interactions. Researchers have extensively used 1D and 2D NMR techniques to characterize the compound's structure and study its conformational dynamics in various solvents. [, , , ]
Q3: What is the primary biological significance of MeBmt?
A3: MeBmt is a key structural element of CsA, a potent immunosuppressive drug. While CsA itself binds to cyclophilin A (CyPA), research suggests that MeBmt plays a crucial role in the subsequent interaction with calcineurin, a protein phosphatase involved in T-cell activation. []
Q4: How does MeBmt contribute to CsA's immunosuppressive activity?
A4: While the exact mechanism is complex, research indicates that the specific orientation and conformation of the MeBmt side chain in CsA are critical for its immunosuppressive activity. Modifications to the MeBmt side chain can significantly impact CsA's ability to inhibit T-cell activation. [, , ]
Q5: Does MeBmt have any other biological activities?
A5: Studies have shown that certain CsA analogs with modifications to the MeBmt residue can exhibit unique biological profiles. Some analogs display reduced immunosuppressive activity while retaining strong binding affinity to CyPA. This suggests potential applications beyond immunosuppression, such as studying the physiological roles of extracellular CyPs. []
Q6: How do structural modifications to MeBmt affect CsA's activity?
A6: Modifications to the MeBmt side chain, such as altering the size and hydrophobicity of substituents, can significantly impact CsA's immunosuppressive activity. For instance, replacing the butenyl group with smaller alkyl groups generally leads to reduced activity. [, ]
Q7: What is the role of the double bond in the MeBmt side chain?
A7: The presence and stereochemistry of the double bond in MeBmt influence the conformation of the CsA molecule. Studies with dihydro-CsA, where the double bond is reduced, show altered immunosuppressive activity, highlighting the importance of this structural feature. [, ]
Q8: What is the significance of the methyl group at the C4 position of MeBmt?
A8: The methyl group at the C4 position of MeBmt contributes to the overall conformation and steric interactions of CsA. Modifications at this position, such as replacing the methyl group with hydrogen, can significantly affect the immunosuppressive activity of CsA analogs. []
Q9: How is MeBmt synthesized?
A9: The synthesis of MeBmt has been a subject of significant research. One approach involves a stereoselective aldol reaction, utilizing a chiral auxiliary to control the stereochemistry at the C2 and C3 positions of MeBmt. [, ]
Q10: Can MeBmt be modified to create CsA analogs?
A10: Yes, researchers have successfully synthesized CsA analogs with modified MeBmt residues. These modifications include introducing various functional groups, altering the stereochemistry at different carbon centers, and changing the length and saturation of the side chain. [, , , ]
Q11: How stable is MeBmt under different conditions?
A11: The stability of MeBmt is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Research has shown that CsA, and consequently its MeBmt residue, can undergo degradation under acidic conditions, leading to the formation of isocyclosporin A. []
Q12: What are some strategies to improve the stability of CsA formulations containing MeBmt?
A12: Researchers have explored various approaches to enhance CsA stability, including the development of prodrugs. One strategy involves modifying the hydroxyl group of MeBmt with different promoieties to improve solubility and control the release of CsA in vivo. []
Q13: What analytical techniques are used to characterize and quantify MeBmt?
A13: NMR spectroscopy plays a crucial role in characterizing the structure and conformation of MeBmt. Additionally, mass spectrometry (MS) techniques, particularly electrospray ionization MS, are valuable for identifying and quantifying MeBmt in CsA and its analogs. [, ]
Q14: How is computational chemistry used to study MeBmt and CsA?
A14: Molecular dynamics simulations and other computational techniques have been instrumental in understanding the conformational dynamics of CsA, including the role of MeBmt in its interactions with cyclophilin and calcineurin. These simulations help visualize the conformational changes CsA undergoes upon binding to its target proteins and elucidate the role of specific residues like MeBmt in this process. [, , ]
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